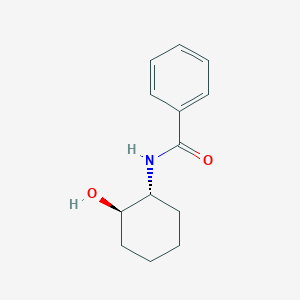![molecular formula C12H15N3O3 B6638277 Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate](/img/structure/B6638277.png)
Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate, also known as Methyl 2-(5-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoate, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications. This compound has been studied extensively for its ability to interact with various biological targets and exhibit therapeutic effects. In
Mechanism of Action
The exact mechanism of action of Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate is not fully understood. However, it has been shown to interact with various biological targets, including DNA, RNA, and proteins. It has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of genes involved in inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. It has also been shown to inhibit the replication of certain viruses, such as HIV and HCV.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate in lab experiments is its ability to interact with multiple biological targets, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate. One area of interest is the development of more efficient synthesis methods for producing this compound. Another area of interest is the investigation of its potential use as a fluorescent probe for imaging applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease models.
Synthesis Methods
Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate can be synthesized using a multi-step reaction involving the condensation of 2-aminobenzimidazole with ethyl acetoacetate, followed by reduction, esterification, and methylation. The purity of the compound can be improved through recrystallization and column chromatography.
Scientific Research Applications
Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate has been studied for its potential therapeutic effects in various disease models. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. In addition, this compound has been investigated for its potential use as a fluorescent probe for imaging applications.
properties
IUPAC Name |
methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-3-8(11(16)18-2)13-7-4-5-9-10(6-7)15-12(17)14-9/h4-6,8,13H,3H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXHXUXGTIKZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC1=CC2=C(C=C1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B6638195.png)
![[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B6638213.png)
![[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B6638225.png)
![2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid](/img/structure/B6638229.png)
![(4-Fluorophenyl)-[1-[(1-phenylpyrazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6638231.png)
![N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide](/img/structure/B6638250.png)
![ethyl N-[4-(benzenesulfonyl)phenyl]carbamate](/img/structure/B6638251.png)
![N-[(2-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B6638252.png)
![(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone](/img/structure/B6638254.png)

![N-cyclopentyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea](/img/structure/B6638271.png)
![2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone](/img/structure/B6638273.png)
![3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol](/img/structure/B6638289.png)
![2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid](/img/structure/B6638296.png)